molecular formula C19H19F2NO B1325663 2,4-Difluoro-3'-piperidinomethyl benzophenone CAS No. 898793-58-3

2,4-Difluoro-3'-piperidinomethyl benzophenone

Cat. No.: B1325663
CAS No.: 898793-58-3
M. Wt: 315.4 g/mol
InChI Key: UIWOEEYERNHYKP-UHFFFAOYSA-N
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Description

2,4-Difluoro-3’-piperidinomethyl benzophenone is a fluorinated organic compound with the molecular formula C19H19F2NO. It is known for its high purity and unique chemical properties, making it a valuable compound in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3’-piperidinomethyl benzophenone typically involves the reaction of 2,4-difluorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to further reactions to introduce the piperidinomethyl group .

Industrial Production Methods

Industrial production of 2,4-Difluoro-3’-piperidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Difluoro-3’-piperidinomethyl benzophenone is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds and materials.

    Biology: Employed in the study of molecular interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its fluorinated structure enhances its binding affinity and selectivity towards target molecules, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-4’-piperidinomethyl benzophenone
  • 2,4-Difluoro-3’-piperidinomethyl benzophenone

Uniqueness

2,4-Difluoro-3’-piperidinomethyl benzophenone stands out due to its unique combination of fluorine atoms and piperidinomethyl group, which imparts distinct chemical and physical properties. This makes it more versatile and effective in various applications compared to similar compounds .

Properties

IUPAC Name

(2,4-difluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO/c20-16-7-8-17(18(21)12-16)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWOEEYERNHYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643165
Record name (2,4-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-58-3
Record name (2,4-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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